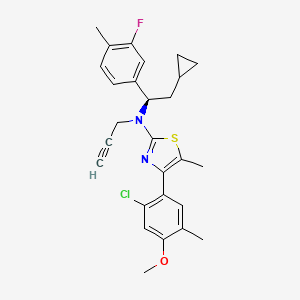

(R)-Crinecerfont

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C27H28ClFN2OS |

|---|---|

Molecular Weight |

483.0 g/mol |

IUPAC Name |

4-(2-chloro-4-methoxy-5-methylphenyl)-N-[(1R)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]-5-methyl-N-prop-2-ynyl-1,3-thiazol-2-amine |

InChI |

InChI=1S/C27H28ClFN2OS/c1-6-11-31(24(13-19-8-9-19)20-10-7-16(2)23(29)14-20)27-30-26(18(4)33-27)21-12-17(3)25(32-5)15-22(21)28/h1,7,10,12,14-15,19,24H,8-9,11,13H2,2-5H3/t24-/m1/s1 |

InChI Key |

IEAKXXNRGSLYTQ-XMMPIXPASA-N |

Isomeric SMILES |

CC1=C(C=C(C=C1)[C@@H](CC2CC2)N(CC#C)C3=NC(=C(S3)C)C4=C(C=C(C(=C4)C)OC)Cl)F |

Canonical SMILES |

CC1=C(C=C(C=C1)C(CC2CC2)N(CC#C)C3=NC(=C(S3)C)C4=C(C=C(C(=C4)C)OC)Cl)F |

Origin of Product |

United States |

Foundational & Exploratory

(R)-Crinecerfont: A Technical Guide to its Mechanism of Action at the Corticotropin-Releasing Factor Type 1 (CRF1) Receptor

For: Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the mechanism of action of (R)-Crinecerfont (also known as NBI-74788 and SSR125543), a first-in-class, orally active, non-peptide antagonist of the corticotropin-releasing factor type 1 (CRF1) receptor.[1][2] It is approved as an adjunctive therapy for classic congenital adrenal hyperplasia (CAH).[3]

Core Mechanism of Action

This compound functions as a potent and selective antagonist of the CRF1 receptor.[4] In conditions characterized by excessive hypothalamic-pituitary-adrenal (HPA) axis activity, such as classic CAH, the hypothalamus releases corticotropin-releasing factor (CRF). CRF binds to CRF1 receptors on the corticotroph cells of the anterior pituitary gland, stimulating the synthesis and release of adrenocorticotropic hormone (ACTH).[3] this compound competitively blocks the binding of CRF to its receptor, thereby attenuating the downstream signaling cascade that leads to ACTH secretion. This reduction in ACTH levels subsequently decreases the stimulation of the adrenal cortex, leading to a reduction in the production of adrenal androgens, which are pathologically elevated in CAH.[3][5][6]

While direct competitive antagonism is the primary described mechanism, studies on other non-peptide CRF1 antagonists suggest a more complex interaction, possibly involving allosteric inhibition.[7] This class of molecules may bind to a site on the receptor distinct from the CRF binding pocket, inducing a conformational change that reduces the affinity and/or efficacy of the natural ligand.[7]

Signaling Pathway

The CRF1 receptor is a Class B G-protein coupled receptor (GPCR). Upon agonist (CRF) binding, it primarily couples to the Gs alpha subunit (Gαs), activating adenylyl cyclase to increase intracellular cyclic adenosine (B11128) monophosphate (cAMP). This rise in cAMP activates Protein Kinase A (PKA), which ultimately promotes the synthesis and secretion of ACTH. This compound blocks the initial step of this pathway.

Quantitative Pharmacological Data

The potency and efficacy of this compound have been characterized through both preclinical in vitro assays and clinical trials.

Preclinical In Vitro Pharmacology

The binding affinity of this compound for the human CRF1 receptor has been determined through radioligand displacement studies.

| Parameter | Value | Species/System | Reference |

| pKi | 8.7 | Human CRF1 Receptor | [8] |

| Ki | ~2.0 nM | Human CRF1 Receptor | [8] |

| pKi | 6.62 | Human CRF1 Receptor (CHO cells) | [8] |

| Ki | 240 nM | Human CRF1 Receptor (CHO cells) | [8] |

Note: Ki values are calculated from pKi. Discrepancies in reported values may arise from different experimental conditions and cell systems used.

Clinical Efficacy in Congenital Adrenal Hyperplasia (CAH)

Clinical trials have demonstrated this compound's ability to reduce key hormonal markers in patients with classic CAH.

| Trial Phase | Patient Population | Treatment | Outcome Measure | Median % Reduction (from Baseline) | Reference |

| Phase 2 | Adolescents (14-17 yrs) | 50 mg BID for 14 days | ACTH | -57% | [9] |

| 17-hydroxyprogesterone (17OHP) | -69% | [9] | |||

| Androstenedione (B190577) | -58% | [9] | |||

| Phase 2 | Adults (18-50 yrs) | 100 mg BID for 14 days | ACTH | -66% | [3] |

| 17-hydroxyprogesterone (17OHP) | -64% | [3] | |||

| Androstenedione | -64% | [3] | |||

| Phase 3 | Adults | 100 mg BID for 24 weeks | Daily Glucocorticoid Dose | -27.3% (vs. -10.3% for Placebo) | [3] |

| Phase 3 | Pediatrics (4-17 yrs) | Weight-based BID for 28 wks | Daily Glucocorticoid Dose | -18% (vs. +5.6% for Placebo) | [5] |

Experimental Protocols

The following sections describe representative methodologies for key experiments used to characterize the mechanism of action of this compound.

Protocol: CRF1 Receptor Radioligand Binding Assay

This assay quantifies the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the CRF1 receptor.

1. Membrane Preparation:

-

Culture CHO-K1 or HEK293 cells stably transfected with the human CRF1 receptor gene.

-

Harvest cells when confluent, wash with PBS, and centrifuge.

-

Lyse cells via hypotonic shock in a buffer (e.g., 50 mM Tris-HCl) and homogenize.

-

Centrifuge the lysate at high speed (e.g., 40,000 x g) to pellet the membranes.

-

Resuspend the membrane pellet in an assay buffer and determine protein concentration (e.g., via Bradford assay).

2. Competitive Binding Assay:

-

In a 96-well filter plate, add cell membrane preparation, a fixed concentration of a radioligand (e.g., [¹²⁵I]-Sauvagine), and serial dilutions of the test compound (this compound).

-

Define non-specific binding using a high concentration of a known non-radiolabeled CRF1 ligand (e.g., Astressin).

-

Incubate the plate at room temperature for a defined period (e.g., 2 hours) to reach equilibrium.

3. Separation and Detection:

-

Rapidly filter the plate contents through the filter membrane using a vacuum manifold to separate bound from free radioligand.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filter plate and add a scintillation cocktail to each well.

-

Quantify the radioactivity retained on the filters using a scintillation counter.

4. Data Analysis:

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Use non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value (the concentration of the compound that displaces 50% of the radioligand).

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration and Kd is the dissociation constant of the radioligand.

Protocol: CRF-Stimulated cAMP Functional Assay (Antagonist Mode)

This cell-based assay measures the ability of a test compound to inhibit the production of cAMP stimulated by a CRF1 receptor agonist.

1. Cell Preparation:

-

Plate cells expressing the CRF1 receptor (e.g., HEK293) in a 384-well assay plate and culture overnight.

-

On the day of the assay, remove the culture medium and replace it with a stimulation buffer containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.

2. Antagonist Incubation:

-

Add serial dilutions of the test compound (this compound) to the wells.

-

Incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow the antagonist to bind to the receptors.

3. Agonist Stimulation:

-

Add a fixed concentration of a CRF agonist (e.g., CRF itself) to all wells. The chosen concentration should be one that elicits a submaximal response (e.g., EC80) to allow for measurable inhibition.

-

Incubate for a further defined period (e.g., 30 minutes) at room temperature to stimulate cAMP production.

4. cAMP Detection:

-

Lyse the cells and measure the intracellular cAMP concentration using a detection kit. Common methods include:

-

HTRF (Homogeneous Time-Resolved Fluorescence): Based on FRET between a europium-labeled anti-cAMP antibody and a d2-labeled cAMP analog.

-

AlphaScreen: A bead-based assay where competition between endogenous and biotinylated cAMP for an antibody-coated bead modulates a luminescent signal.[10]

-

Luminescence-based biosensors (e.g., GloSensor): Uses a genetically encoded luciferase variant that emits light upon binding to cAMP in living cells.[11]

-

5. Data Analysis:

-

Plot the measured signal (inversely or directly proportional to cAMP, depending on the assay) against the log concentration of the antagonist.

-

Use non-linear regression to determine the IC50 value, representing the concentration of this compound that inhibits 50% of the agonist-stimulated cAMP response.

Protocol: Clinical Efficacy Trial (Phase 3 Adult Example)

This protocol outlines the design of a pivotal clinical trial to assess the efficacy of this compound in adults with classic CAH.[3]

1. Study Design:

-

Randomized, double-blind, placebo-controlled, multicenter trial.

2. Patient Population:

-

Adults (≥18 years) with a confirmed diagnosis of classic 21-hydroxylase deficiency CAH.

-

Patients must be on a stable glucocorticoid (GC) regimen, often at supraphysiologic doses, with evidence of inadequate androgen control.

3. Treatment Protocol:

-

Randomize patients (e.g., in a 2:1 ratio) to receive either this compound (e.g., 100 mg twice daily) or a matching placebo for a 24-week period.

-

Maintain the patient's baseline GC dose for an initial period (e.g., 4 weeks) to assess the direct effect on androgen levels.

-

Subsequently, attempt to reduce the GC dose in a stepwise manner based on androgen level control, aiming for a physiologic replacement dose.

4. Efficacy Endpoints:

-

Primary Endpoint: The percent change in daily GC dose from baseline to week 24, while maintaining androstenedione control.

-

Secondary Endpoints: Change in androstenedione levels from baseline, the proportion of patients achieving a physiologic GC dose, and changes in other hormone levels.

5. Safety and Tolerability:

-

Monitor adverse events, clinical laboratory values, and vital signs throughout the study.

References

- 1. Crinecerfont - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Crinecerfont for classic congenital adrenal hyperplasia | MedRAC@UNC [medrac.web.unc.edu]

- 4. crenessity.com [crenessity.com]

- 5. trial.medpath.com [trial.medpath.com]

- 6. Neurocrine’s Congenital Adrenal Hyperplasia Candidate Clears Phase III - BioSpace [biospace.com]

- 7. researchgate.net [researchgate.net]

- 8. crinecerfont | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 9. OR18-4 Crinecerfont (NBI-74788), a Novel CRF1 Receptor Antagonist, Lowers Adrenal Androgens and Precursors in Adolescents with Classic Congenital Adrenal Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. resources.revvity.com [resources.revvity.com]

- 11. promega.com [promega.com]

Discovery and synthesis pathway of (R)-Crinecerfont

An In-depth Technical Guide to the Discovery and Synthesis of (R)-Crinecerfont

Introduction

This compound, marketed as CRENESSITY™, represents a significant advancement in the treatment of classic congenital adrenal hyperplasia (CAH), being the first new therapeutic agent for this condition in over seven decades.[1][2][3][4] Developed by Neurocrine Biosciences, it is a potent and selective oral corticotropin-releasing factor type 1 (CRF1) receptor antagonist.[2][5][6][7] This guide provides a comprehensive overview of the discovery, mechanism of action, clinical development, and synthesis pathway of this compound for researchers, scientists, and professionals in drug development.

The Unmet Need in Congenital Adrenal Hyperplasia (CAH)

Classic CAH is a rare genetic disorder characterized by a deficiency in the 21-hydroxylase enzyme, which is crucial for cortisol production in the adrenal glands.[1][8] This deficiency leads to a cascade of hormonal imbalances: insufficient cortisol production and, in many cases, aldosterone (B195564) deficiency.[1][5] The lack of cortisol disrupts the negative feedback loop of the hypothalamic-pituitary-adrenal (HPA) axis, resulting in the overproduction of corticotropin-releasing factor (CRF) and adrenocorticotropic hormone (ACTH).[1][9] This chronic overstimulation of the adrenal glands leads to excessive production of androgens.[1][10]

For decades, the standard of care for CAH has been lifelong glucocorticoid replacement therapy, often at supraphysiologic doses, to compensate for the cortisol deficiency and suppress excess androgen production.[7][11] However, long-term exposure to high doses of glucocorticoids is associated with significant adverse effects, including metabolic disorders, cardiovascular disease, osteoporosis, and psychological impacts.[6][7][12] This created a critical need for a novel therapeutic approach that could control androgen excess without relying on high-dose steroids.

Discovery and Mechanism of Action

The therapeutic strategy behind Crinecerfont targets the beginning of the HPA axis overstimulation. By acting as a selective CRF1 receptor antagonist in the pituitary gland, Crinecerfont blocks the action of CRF.[1][10][13] This inhibition directly reduces the secretion of ACTH, which in turn decreases the production of adrenal androgens.[1][2][13] This mechanism allows for the use of lower, more physiologic doses of glucocorticoids solely for cortisol replacement, thereby potentially reducing the long-term complications associated with high-dose steroid therapy.[1][6][12]

Signaling Pathway in CAH and Crinecerfont's Intervention

The following diagram illustrates the dysregulated HPA axis in classic CAH and the point of intervention for Crinecerfont.

Clinical Development Program

Crinecerfont underwent a robust clinical development program, including the largest interventional trials ever conducted in CAH, known as the CAHtalyst™ studies.[4][6][14] These Phase 3 global registrational studies evaluated the efficacy and safety of Crinecerfont in both pediatric and adult patients with classic CAH.[6][14]

Experimental Protocols: Phase 3 CAHtalyst™ Clinical Trials

The CAHtalyst™ Adult and Pediatric studies were randomized, double-blind, placebo-controlled trials designed to assess the efficacy of Crinecerfont in reducing glucocorticoid dosage while maintaining androgen control.[1][6][11][15]

-

Study Population: Included adults (18 years and older) and children (4 to 17 years old) with classic CAH due to 21-hydroxylase deficiency.[11][14]

-

Design:

-

Adult Study: A 24-week treatment period where patients were randomized (2:1) to receive either Crinecerfont or a placebo.[11][15] This was followed by an open-label treatment period where all patients received Crinecerfont.[14]

-

Pediatric Study: A 28-week treatment period with a similar randomization and placebo control.[11]

-

-

Methodology: For the initial four weeks of the trials, patients' existing glucocorticoid doses were kept stable.[11][15] Subsequently, for the remainder of the study, glucocorticoid doses were adjusted downwards to find the lowest dose that could maintain control of androstenedione (B190577) levels.[11][15]

-

Primary Endpoints:

-

Adult Study: The primary efficacy endpoint was the percent change from baseline in the daily glucocorticoid dose at week 24, while maintaining androstenedione control.[11][15]

-

Pediatric Study: The primary endpoint was the change from baseline in serum androstenedione at week 4.[11] A key secondary endpoint was the percent change in glucocorticoid dose at week 28.[16]

-

Clinical Trial Workflow

The workflow for the pivotal Phase 3 CAHtalyst clinical trials is depicted below.

Clinical Efficacy and Safety Data

Crinecerfont demonstrated statistically significant and clinically meaningful results in both adult and pediatric populations.

Table 1: Key Efficacy Results from Phase 3 CAHtalyst Trials

| Endpoint | Adult Trial (at Week 24) | Pediatric Trial | Reference(s) |

|---|---|---|---|

| Change in Daily Glucocorticoid Dose | -27% with Crinecerfont vs. -10% with placebo | -18% with Crinecerfont vs. +5.6% with placebo (at Week 28) | [11][12] |

| Change in Androstenedione | Statistically significant decrease at Week 4 vs. placebo | Statistically significant reduction from baseline at Week 4 vs. an increase in the placebo group | [6][11] |

| Patients Achieving Physiologic GC Dose | ~63% with Crinecerfont vs. ~18% with placebo | N/A |[1][6] |

Table 2: Reductions in Key Biomarkers (Phase 2 Data)

| Biomarker | Adult Patients (Median % Reduction) | Adolescent Patients (Median % Reduction) | Reference(s) |

|---|---|---|---|

| ACTH | 66% | 57% | [1] |

| 17-OHP | 64% | 69% | [1] |

| Androstenedione | 64% | 58% |[1] |

Crinecerfont was generally well-tolerated in clinical trials. The most common adverse events reported were fatigue, headache, abdominal pain, nasal congestion, and epistaxis.[6][9][12][16]

Regulatory Milestones

The promising data from the clinical trial program led to several key regulatory designations and ultimate approval.

Synthesis Pathway of this compound

While detailed, step-by-step synthesis protocols from the manufacturer are proprietary, a plausible synthetic route for Crinecerfont has been published. The synthesis involves the construction of the substituted thiazole (B1198619) core followed by the attachment of the two key side chains.

A representative synthesis is outlined below, based on published diagrams.[3] The key steps involve the formation of a thiazole ring, followed by N-alkylation reactions to introduce the propargyl group and the chiral amine side chain. The synthesis is designed to produce the specific (R)-enantiomer, which is the active pharmaceutical ingredient. High enantiomeric purity is maintained throughout the synthesis sequence.[3]

(Note: The following is a high-level interpretation of a published synthetic scheme. Specific reagents, conditions, and yields are not detailed in the available search results.)

-

Thiazole Core Formation: The synthesis likely begins with the construction of the 4-(2-chloro-4-methoxy-5-methylphenyl)-5-methyl-1,3-thiazol-2-amine core structure. This is a common heterocyclic chemistry process.

-

Introduction of the Propargyl Group: The secondary amine on the thiazole ring is alkylated with a propargyl halide (e.g., propargyl bromide) to install the N-prop-2-ynyl group.

-

Chiral Side-Chain Coupling: The final key step is the coupling of the N-propargylated thiazole intermediate with the chiral amine side chain, (1S)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethanamine. This step establishes the final stereocenter of the molecule, resulting in this compound.

Conclusion

This compound is a first-in-class CRF1 receptor antagonist that offers a paradigm shift in the management of classic congenital adrenal hyperplasia.[1][13] Its targeted mechanism of action directly addresses the underlying pathophysiology of androgen excess in CAH, enabling a significant reduction in the reliance on supraphysiologic doses of glucocorticoids.[1][6] The successful clinical development and subsequent FDA approval of Crinecerfont provide a much-needed, novel therapeutic option for patients, aiming to improve long-term health outcomes by mitigating the complications of both androgen excess and chronic high-dose steroid therapy.[1][12][16]

References

- 1. Crinecerfont for classic congenital adrenal hyperplasia | MedRAC@UNC [medrac.web.unc.edu]

- 2. Neurocrine Biosciences Announces FDA Approval of CRENESSITY™ (crinecerfont), a First-in-Class Treatment for Children and Adults With Classic Congenital Adrenal Hyperplasia [prnewswire.com]

- 3. researchgate.net [researchgate.net]

- 4. patientcareonline.com [patientcareonline.com]

- 5. youtube.com [youtube.com]

- 6. Neurocrine Biosciences Announces Positive Top-Line Data from Phase 3 Study of Crinecerfont in Adults for the Treatment of Congenital Adrenal Hyperplasia (CAH) - BioSpace [biospace.com]

- 7. Neurocrine Biosciences Presents Data on Improvements in Physiologic Glucocorticoid Dosing and Select Reproductive Hormones in Patients with Classic Congenital Adrenal Hyperplasia Taking CRENESSITY™ (crinecerfont) | Neurocrine Biosciences [neurocrine.gcs-web.com]

- 8. Crinecerfont - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. pedsendo.org [pedsendo.org]

- 10. What is Crinecerfont used for? [synapse.patsnap.com]

- 11. FDA Approves New Treatment for Congenital Adrenal Hyperplasia | FDA [fda.gov]

- 12. trial.medpath.com [trial.medpath.com]

- 13. crenessity.com [crenessity.com]

- 14. Neurocrine Biosciences Presents One-Year Data Showing Sustained Efficacy of CRENESSITY® (crinecerfont) in Adult Patients, at ENDO 2025 [prnewswire.com]

- 15. Phase 3 Trial of Crinecerfont in Adult Congenital Adrenal Hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. hcplive.com [hcplive.com]

(R)-Crinecerfont chemical structure and properties

An In-depth Technical Guide to (R)-Crinecerfont and its Active Enantiomer

Introduction

Crinecerfont (B1669616) is a potent, orally active, non-peptide corticotropin-releasing factor type 1 (CRF1) receptor antagonist.[1][2][3] The approved pharmaceutical agent, sold under the brand name Crenessity, is specifically the (S)-enantiomer.[4][5] This document focuses on the chemical and pharmacological properties of crinecerfont, with a primary emphasis on the clinically approved (S)-enantiomer, while acknowledging the existence of its (R)-enantiomer.[1] Crinecerfont is indicated as an adjunctive treatment to glucocorticoid replacement for controlling androgens in patients aged four years and older with classic congenital adrenal hyperplasia (CAH) due to 21-hydroxylase deficiency.[4][6][7] By selectively antagonizing the CRF1 receptor, it addresses the underlying hormonal imbalances in CAH, reducing the reliance on high-dose glucocorticoid therapy.[8][9]

Chemical Structure and Properties

This compound is the R-enantiomer of Crinecerfont.[1] The following data pertains to the active and approved (S)-Crinecerfont.

Chemical Identifiers

A comprehensive list of chemical identifiers for (S)-Crinecerfont provides a foundation for its scientific characterization.

| Identifier | Value |

| IUPAC Name | 4-(2-Chloro-4-methoxy-5-methylphenyl)-N-[(1S)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]-5-methyl-N-prop-2-ynyl-1,3-thiazol-2-amine[4][10][11] |

| CAS Number | 752253-39-7[4][5] |

| Molecular Formula | C27H28ClFN2OS[3][4][10][12] |

| SMILES | C#CCN(--INVALID-LINK--c2ccc(C)c(c2)F)c3nc(c(C)s3)-c4cc(C)c(cc4Cl)OC[12] |

| InChI Key | IEAKXXNRGSLYTQ-DEOSSOPVSA-N[4][10][12] |

| Other Names | SSR-125543, NBI-74788[4] |

Physicochemical Properties

The physicochemical properties of (S)-Crinecerfont are crucial for its formulation and delivery.

| Property | Value |

| Molar Mass | 483.04 g/mol [4][5][10] |

| Appearance | Solid powder[3] |

| Solubility | Insoluble in water; Soluble in DMSO[5] |

| Hygroscopicity | Not hygroscopic[5] |

| Stereochemistry | (S)-enantiomer with an enantiomeric excess of at least 99.7%[5] |

Mechanism of Action and Signaling Pathway

Congenital Adrenal Hyperplasia (CAH) is characterized by a deficiency in enzymes required for cortisol synthesis, most commonly 21-hydroxylase.[6] This cortisol deficiency disrupts the negative feedback loop of the Hypothalamic-Pituitary-Adrenal (HPA) axis, leading to the over-secretion of corticotropin-releasing factor (CRF) from the hypothalamus and subsequently, adrenocorticotropic hormone (ACTH) from the pituitary gland.[6][8] The chronic elevation of ACTH causes adrenal hyperplasia and shunts cortisol precursors towards the androgen synthesis pathway, resulting in androgen excess.[6][13]

Crinecerfont is a selective CRF1 receptor antagonist.[14][15] It acts on the pituitary gland to block the binding of CRF to its type 1 receptor.[14] This antagonism directly reduces the secretion of ACTH, which in turn decreases the overproduction of adrenal androgens and their precursors, such as androstenedione (B190577) and 17-hydroxyprogesterone.[13][14][16] This mechanism allows for the use of lower, more physiological doses of glucocorticoids to manage the cortisol deficiency, thereby reducing the significant side effects associated with long-term supraphysiologic steroid treatment.[9][16]

Clinical Efficacy

The efficacy of crinecerfont has been demonstrated in the CAHtalyst™ Phase 3 clinical trial program, which included separate studies for adult and pediatric patients with classic CAH.[17][18]

CAHtalyst Adult Study Results

The study met its primary and key secondary endpoints, showing a significant reduction in glucocorticoid (GC) dose and adrenal androgen levels.

| Endpoint | Crinecerfont Group | Placebo Group | P-value |

| Primary: % Change in GC Dose at Week 24 | -27.3% | -10.3% | <0.001[19] |

| Patients Achieving Physiologic GC Dose at Week 24 | ~63% | ~18% | N/A |

| Secondary: Change in Androstenedione at Week 4 | -299 ng/dL[19] | +45.5 ng/dL[19] | <0.001[19] |

CAHtalyst Pediatric Study Results

The pediatric study also demonstrated crinecerfont's superiority over placebo in reducing both androstenedione levels and the required glucocorticoid dosage.[7][20]

| Endpoint | Crinecerfont Group | Placebo Group | P-value |

| Primary: Change in Androstenedione at Week 4 | -197 ng/dL[20] | +71 ng/dL[20] | <0.001[20] |

| Secondary: % Change in GC Dose at Week 28 | Significant Decrease[7] | Increase[7] | N/A |

Experimental Protocols: CAHtalyst Phase 3 Program

The CAHtalyst Phase 3 studies were randomized, double-blind, placebo-controlled trials designed to assess the efficacy and safety of crinecerfont in adults and children with classic CAH due to 21-hydroxylase deficiency.[17][19][21]

Study Design:

-

Participants: The adult trial enrolled 182 patients, while the pediatric trial included 103 patients aged 4 to 17.[7][17][19]

-

Randomization: Patients were randomized in a 2:1 ratio to receive either crinecerfont or a placebo, administered orally twice daily with meals.[7][19][21]

-

Treatment Periods:

-

Stable Glucocorticoid Period (4 weeks): Patients' existing glucocorticoid (GC) doses were kept stable to evaluate the direct effect of crinecerfont on adrenal androgen levels.[19][22] The primary endpoint for the pediatric study (change in androstenedione) and a key secondary endpoint for the adult study were measured at the end of this period.[7][19]

-

GC Dose Reduction & Optimization Period (20-24 weeks): Following the initial 4 weeks, GC doses were systematically reduced and optimized with the goal of achieving the lowest possible dose that maintained control of androstenedione levels.[19][21][22]

-

Open-Label Extension: After the initial placebo-controlled period, all participants had the option to receive crinecerfont in an open-label extension to assess long-term safety and efficacy.[17][21][22]

-

Primary Endpoints:

-

Adult Study: The percent change in the daily glucocorticoid dose from baseline to week 24, while maintaining androstenedione control.[19]

-

Pediatric Study: The change from baseline in serum androstenedione at week 4.[7]

Dosage:

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medkoo.com [medkoo.com]

- 4. Crinecerfont - Wikipedia [en.wikipedia.org]

- 5. newapitechnologies.com [newapitechnologies.com]

- 6. Crinecerfont for classic congenital adrenal hyperplasia | MedRAC@UNC [medrac.web.unc.edu]

- 7. pedsendo.org [pedsendo.org]

- 8. What is Crinecerfont used for? [synapse.patsnap.com]

- 9. trial.medpath.com [trial.medpath.com]

- 10. Crinecerfont | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 11. crinecerfont | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 12. GSRS [gsrs.ncats.nih.gov]

- 13. Crinecerfont - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. crenessity.com [crenessity.com]

- 15. selleckchem.com [selleckchem.com]

- 16. Crinecerfont: First Approval - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Neurocrine Biosciences Presents One-Year Data Showing Sustained Efficacy of CRENESSITY® (crinecerfont) in Adult Patients, at ENDO 2025 [prnewswire.com]

- 18. patientcareonline.com [patientcareonline.com]

- 19. Phase 3 Trial of Crinecerfont in Adult Congenital Adrenal Hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]

- 21. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 22. OR07-05 Crinecerfont Maintains Reductions in Serum Androstenedione Levels and Glucocorticoid Doses in Children and Adolescents with Classic Congenital Adrenal Hyperplasia: 1-Year Results from the CAHtalystTM Pediatric Study - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacokinetics and Pharmacodynamics of (R)-Crinecerfont: A Technical Overview

(R)-Crinecerfont (also known as NBI-74788 and marketed as CRENESITY®) is a novel, orally administered, non-steroidal corticotropin-releasing factor type 1 (CRF1) receptor antagonist. It represents a significant advancement in the management of classic congenital adrenal hyperplasia (CAH), a group of autosomal recessive disorders characterized by impaired cortisol synthesis and consequent androgen excess. This technical guide provides an in-depth summary of the pharmacokinetics and pharmacodynamics of this compound, intended for researchers, scientists, and drug development professionals.

Mechanism of Action

This compound functions as a selective antagonist of the CRF1 receptor. In patients with CAH, a deficiency in cortisol production disrupts the negative feedback loop of the hypothalamic-pituitary-adrenal (HPA) axis. This leads to excessive secretion of corticotropin-releasing factor (CRF) from the hypothalamus, which in turn stimulates the pituitary gland to produce excess adrenocorticotropic hormone (ACTH).[1][2] Chronically elevated ACTH then drives the adrenal glands to overproduce androgens.[1][3]

By blocking the CRF1 receptor in the pituitary, this compound directly inhibits the action of CRF, leading to a reduction in ACTH secretion.[4] This, in turn, decreases the overstimulation of the adrenal glands and reduces the production of adrenal androgens.[4] This targeted mechanism of action allows for the control of hyperandrogenism in CAH, with the potential to reduce the supraphysiologic doses of glucocorticoids that are the current standard of care.[1][5]

Pharmacokinetics

The pharmacokinetic profile of this compound has been evaluated in adults and pediatric patients with CAH. Key parameters are summarized below.

Absorption and Distribution

This compound is orally administered and its absorption is significantly affected by food. A high-fat meal increases the Cmax and AUC of the capsule formulation by 4.9-fold and 3.3-fold, respectively. For the oral solution, a high-fat meal increases Cmax by 8.6-fold and AUC by 8.3-fold.[1] The mean apparent volume of distribution in adults with CAH is 852 L, and plasma protein binding is high, at ≥99.9%.[1]

Metabolism and Excretion

This compound is primarily metabolized in the liver by cytochrome P450 (CYP) 3A4, with minor contributions from CYP2B6, CYP2C8, and CYP2C19.[1] Following a single 100 mg oral dose of radiolabeled crinecerfont, approximately 47.3% of the dose was recovered in feces (2.7% as unchanged drug) and 2% in urine (unchanged drug undetectable).[1] The effective half-life of this compound is approximately 14 hours.[1]

Pharmacokinetic Parameters

The following tables summarize the steady-state pharmacokinetic parameters of this compound in adult and pediatric patients with classic CAH.

Table 1: Steady-State Pharmacokinetic Parameters of this compound in Adult and Pediatric Patients [1]

| Parameter | Adult Patients (100 mg BID) | Pediatric Patients (≥ 55 kg, 100 mg BID) | Pediatric Patients (≥ 20 to < 55 kg, 50 mg BID) |

| AUC24hr,ss (ng*h/mL) | 72,846 (51%) | 74,693 (48%) | 47,062 (51%) |

| Cmax (ng/mL) | 4,231 (46%) | 4,555 (43%) | 2,887 (48%) |

| Data are presented as Geometric Mean (Coefficient of Variation %). |

Drug Interactions

Coadministration of this compound with strong CYP3A4 inducers, such as rifampin, can decrease its Cmax and AUC by 23% and 62%, respectively.[1] Conversely, strong CYP3A4 inhibitors like ketoconazole (B1673606) can increase the Cmax and AUC of this compound by 25% and 45%, respectively.[1] Dose adjustments are recommended when co-administered with strong or moderate CYP3A4 inducers.[3]

Pharmacodynamics

The pharmacodynamic effects of this compound have been demonstrated in several clinical trials, showing significant reductions in key hormones associated with CAH.

Efficacy in Clinical Trials

Phase 2 and Phase 3 clinical trials in adults, adolescents, and children with classic CAH have consistently shown that this compound leads to clinically meaningful reductions in ACTH, 17-hydroxyprogesterone (17-OHP), and androstenedione (B190577).[4][6][7][8][9][10][11]

Table 2: Summary of Pharmacodynamic Effects of this compound in Clinical Trials

| Population | Study Phase | Duration | Key Findings |

| Adults | Phase 2 (NCT03525886) | 14 days | With 100 mg BID dosing: Median reductions of 66% in ACTH, 64% in 17-OHP, and 64% in androstenedione.[10] |

| Adolescents (14-17 years) | Phase 2 (NCT04045145) | 14 days | With 50 mg BID dosing: Median reductions of 57% in ACTH, 69% in 17-OHP, and 58% in androstenedione.[7] |

| Adults | Phase 3 (CAHtalyst, NCT04490915) | 24 weeks | Statistically significant reduction in daily glucocorticoid dose vs. placebo while maintaining androgen control. At week 24, 63% of patients on crinecerfont achieved a physiologic glucocorticoid dose vs. 18% on placebo.[12][13][14] |

| Pediatrics (4-17 years) | Phase 3 (CAHtalyst Pediatric, NCT04806451) | 28 weeks | Significant reduction in androstenedione levels at week 4. At week 28, an 18% mean reduction in daily glucocorticoid dose vs. a 5.6% increase with placebo.[6][11] |

Experimental Protocols

The clinical development of this compound has been supported by a series of well-controlled clinical trials. Below is a summary of the methodologies employed in the key studies.

Clinical Trial Design: Phase 3 Adult Study (CAHtalyst, NCT04490915)

This was a randomized, double-blind, placebo-controlled study to evaluate the efficacy and safety of this compound in adults with classic CAH.[3][14]

-

Participants: Adults (≥18 years) with a confirmed diagnosis of classic 21-hydroxylase deficiency CAH on a stable, supraphysiologic glucocorticoid dose.[15]

-

Intervention: Participants were randomized 2:1 to receive either this compound 100 mg or placebo, administered orally twice daily with meals for 24 weeks.[3]

-

Primary Endpoint: Percent change in daily glucocorticoid dose from baseline to week 24 while maintaining androstenedione control.[14]

-

Key Secondary Endpoint: Change in androstenedione levels from baseline to week 4.[12]

Analytical Methodologies

The quantification of steroid hormones and ACTH in the clinical trials is crucial for assessing the pharmacodynamic effects of this compound.

-

Steroid Hormones (17-OHP, Androstenedione, Testosterone): Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for steroid analysis due to its high specificity and sensitivity, and it is the method of choice for clinical research in this area.[1][5][9][12][16][17]

-

Sample Preparation: Typically involves protein precipitation followed by liquid-liquid extraction or solid-phase extraction to isolate the steroids from the serum or plasma matrix.[5]

-

Chromatographic Separation: Utilizes high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) to separate the different steroid molecules.

-

Detection: A triple quadrupole mass spectrometer is used for detection, often in multiple reaction monitoring (MRM) mode, which provides high selectivity and quantitative accuracy.[5]

-

-

Adrenocorticotropic Hormone (ACTH): Immunoassays, such as the enzyme-linked immunosorbent assay (ELISA), are commonly used for the quantification of ACTH in plasma.[7][18][19][20][21]

-

Principle: These assays typically employ a "sandwich" format where the ACTH in the sample is bound between two specific antibodies, one of which is labeled with an enzyme.[7][20]

-

Detection: The enzyme catalyzes a reaction that produces a measurable signal (e.g., color change or light emission), which is proportional to the concentration of ACTH in the sample.[7][18]

-

Conclusion

This compound presents a targeted therapeutic approach for the management of classic congenital adrenal hyperplasia by addressing the underlying pathophysiology of ACTH-driven androgen excess. Its pharmacokinetic profile supports twice-daily oral dosing, and its pharmacodynamic effects, demonstrated in a comprehensive clinical trial program, show significant reductions in key adrenal androgens and allow for a reduction in the daily glucocorticoid burden for patients. The well-defined mechanism of action, coupled with a robust body of clinical evidence, establishes this compound as a pivotal development in the treatment of CAH.

References

- 1. benchchem.com [benchchem.com]

- 2. ClinicalTrials.gov [clinicaltrials.gov]

- 3. clinicaltrials.eu [clinicaltrials.eu]

- 4. academic.oup.com [academic.oup.com]

- 5. A novel fully-automated method to measure steroids in serum by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. UCSF Congenital Adrenal Hyperplasia Trial → Global Safety and Efficacy Registration Study of Crinecerfont for Congenital Adrenal Hyperplasia [clinicaltrials.ucsf.edu]

- 7. monobind.com [monobind.com]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

- 9. protocols.io [protocols.io]

- 10. Crinecerfont Lowers Elevated Hormone Markers in Adults With 21-Hydroxylase Deficiency Congenital Adrenal Hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. nadf.us [nadf.us]

- 12. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 13. ClinicalTrials.gov [clinicaltrials.gov]

- 14. Phase 3 Trial of Crinecerfont in Adult Congenital Adrenal Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mayo.edu [mayo.edu]

- 16. Steroid Hormone Analysis by Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Quantification of multiple steroid hormones in serum and human breast cancer tissue by liquid chromatography-tandem mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. arborassays.com [arborassays.com]

- 19. eaglebio.com [eaglebio.com]

- 20. monobind.com [monobind.com]

- 21. Detecting the interferences in adrenocorticotropic hormone measurement - three cases reinforcing the efficiency of the complementary clinical and laboratory audit - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of (R)-Crinecerfont: A Novel CRF1 Receptor Antagonist for Congenital Adrenal Hyperplasia

For Immediate Release

This technical whitepaper provides an in-depth overview of the preclinical research on (R)-Crinecerfont (formerly NBI-77860), a potent and selective corticotropin-releasing factor type 1 (CRF1) receptor antagonist developed by Neurocrine Biosciences for the treatment of congenital adrenal hyperplasia (CAH). The data herein summarize the foundational in vitro and in vivo studies that established the scientific rationale for its clinical development.

Congenital adrenal hyperplasia is a group of autosomal recessive disorders characterized by impaired cortisol synthesis, leading to a compensatory increase in adrenocorticotropic hormone (ACTH) secretion from the pituitary gland. This chronic elevation of ACTH results in adrenal hyperplasia and excessive production of androgens, causing significant morbidity. This compound addresses the underlying pathophysiology of CAH by blocking CRF1 receptors at the pituitary, thereby reducing ACTH release and subsequently decreasing adrenal androgen production.[1][2]

Core Preclinical Data

In Vitro Characterization

This compound has demonstrated high affinity and functional antagonism at the CRF1 receptor in a variety of in vitro assays.

| Assay Type | Parameter | Value | Reference |

| Receptor Binding Affinity | pKi (human CRF1 receptor) | 8.2 | [3] |

| Functional Antagonism | pIC50 (CRF-stimulated ACTH production) | 7.0 | [3] |

Table 1: In Vitro Activity of this compound (NBI-77860)

In Vivo Evaluation

Preclinical in vivo studies were conducted to assess the pharmacokinetic profile and efficacy of this compound in animal models. While specific animal models of CAH were not detailed in the available literature, early clinical studies in patients with CAH demonstrated proof-of-concept.

A study in women with 21-hydroxylase deficiency CAH showed that a single dose of this compound led to a mean reduction in ACTH of 41% and 17α-hydroxyprogesterone (17OHP) of 27% with the 600 mg dose, relative to placebo.[1] These findings in humans provide strong evidence of the drug's mechanism of action and its potential as a therapeutic for CAH.

Preclinical Safety and Toxicology

Reproductive toxicology studies have been conducted in rats and rabbits. No developmental toxicity was observed in rats at exposures up to 4-fold higher than the maximum recommended human dose (MRHD). In rabbits, a low incidence of craniofacial defects was noted at exposures 2-fold higher than the MRHD. This compound did not affect fertility in male or female rats.[4] In 2015, a partial clinical hold was placed on the development program due to preclinical findings that had not been previously observed, though the specific details of these findings were not publicly disclosed.[2]

Experimental Protocols

In Vitro CRF1 Receptor Binding Assay

The binding affinity of this compound to the human CRF1 receptor was determined using a competitive radioligand binding assay.

-

Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human CRF1 receptor.

-

Radioligand: [125I]-Tyr-Sauvagine.

-

Procedure: Cell membranes were incubated with the radioligand and varying concentrations of this compound. Non-specific binding was determined in the presence of a saturating concentration of a known CRF1 receptor ligand.

-

Data Analysis: The inhibition constant (Ki) was calculated from the IC50 value using the Cheng-Prusoff equation.

In Vitro Functional Antagonism Assay (CRF-stimulated ACTH production)

The ability of this compound to antagonize CRF-stimulated ACTH production was assessed using primary rat pituitary cells.

-

Cell Culture: Primary pituitary cells were isolated from rats and cultured.

-

Stimulation: Cells were pre-incubated with varying concentrations of this compound before being stimulated with a fixed concentration of CRF.

-

Measurement: The concentration of ACTH in the cell culture supernatant was measured using a commercially available immunoassay.

-

Data Analysis: The IC50 value, representing the concentration of this compound that inhibits 50% of the maximal CRF-stimulated ACTH response, was determined. The pIC50 is the negative logarithm of this value.[3]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway in CAH and the mechanism of action of this compound, as well as a generalized workflow for preclinical evaluation.

Caption: Pathophysiology of CAH and Mechanism of Action of this compound.

Caption: Generalized Preclinical Development Workflow for this compound.

References

- 1. Single-Dose Study of a Corticotropin-Releasing Factor Receptor-1 Antagonist in Women With 21-Hydroxylase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neurocrine Biosciences Provides Update on NBI-77860 Program for Congenital Adrenal Hyperplasia | Neurocrine Biosciences [neurocrine.gcs-web.com]

- 3. Discovery of NBI-77860/GSK561679, a potent corticotropin-releasing factor (CRF1) receptor antagonist with improved pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Humanized and Viable Animal Model for Congenital Adrenal Hyperplasia–CYP21A2-R484Q Mutant Mouse - PMC [pmc.ncbi.nlm.nih.gov]

(R)-Crinecerfont: A Technical Overview of Target Binding, Receptor Affinity, and In Vitro Pharmacology

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Crinecerfont, also known as NBI-74788 and formerly as SSR125543A, is a potent and selective, orally active, non-peptide antagonist of the corticotropin-releasing factor type 1 (CRF1) receptor.[1] It is being investigated for the treatment of conditions characterized by hypothalamic-pituitary-adrenal (HPA) axis dysregulation, most notably Congenital Adrenal Hyperplasia (CAH). This technical guide provides an in-depth overview of the target binding, receptor affinity, and in vitro functional pharmacology of this compound, based on preclinical studies.

Mechanism of Action

This compound exerts its pharmacological effects by competitively binding to the CRF1 receptor, thereby preventing the binding of the endogenous ligand, corticotropin-releasing factor (CRF). In pathophysiological states such as CAH, excessive CRF production leads to hypersecretion of adrenocorticotropic hormone (ACTH) from the pituitary gland, which in turn stimulates the adrenal glands to produce excess androgens. By blocking the CRF1 receptor, this compound effectively reduces ACTH secretion, leading to a downstream reduction in adrenal androgen production.[1]

CRF1 Receptor Signaling Pathway

The CRF1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by CRF, primarily couples to the Gs alpha subunit. This initiates a signaling cascade that results in the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). This compound, as a competitive antagonist, blocks this CRF-induced cAMP production.

Quantitative Data: Receptor Binding Affinity and Functional Antagonism

The following tables summarize the in vitro binding affinity and functional potency of this compound for the human CRF1 receptor.

Table 1: this compound (SSR125543A) In Vitro Receptor Binding Affinity [1]

| Receptor/Binding Site | Ligand | Preparation | Ki (nM) |

| hCRF1 | [125I-Tyr0] ovine CRF | Membranes from CHO cells | 2.4 ± 0.3 |

Table 2: this compound (SSR125543A) In Vitro Functional Antagonism [1]

| Assay | Cell Line | Stimulus | IC50 (nM) |

| cAMP Accumulation | Human Y79 retinoblastoma cells | CRF | 3.0 ± 0.4 |

Experimental Protocols

Radioligand Binding Assay

The affinity of this compound for the human CRF1 (hCRF1) receptor was determined using a competitive radioligand binding assay.

Detailed Methodology: [1]

-

Membrane Preparation: Membranes were prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human CRF1 receptor.

-

Assay Buffer: The binding assay was performed in a buffer containing 50 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, 2 mM EGTA, 0.1% bovine serum albumin, and 100 kIU/ml aprotinin.

-

Incubation: For competition studies, 0.1 nM of the radioligand [125I-Tyr0] ovine CRF was incubated with the cell membranes in the presence of increasing concentrations of this compound.

-

Equilibrium: The incubation was carried out for 60 minutes at 25°C to reach equilibrium.

-

Separation: Bound and free radioligand were separated by rapid filtration through glass fiber filters (GF/C) that had been pre-treated with 0.5% polyethyleneimine.

-

Washing: The filters were washed with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters, representing the amount of bound radioligand, was measured using a gamma counter.

-

Data Analysis: Non-specific binding was determined in the presence of a high concentration (1 µM) of unlabeled CRF. The concentration of this compound that inhibited 50% of the specific binding (IC₅₀) was calculated by non-linear regression analysis. The inhibition constant (Ki) was then calculated using the Cheng-Prusoff equation.

Functional Cell-Based Assay (cAMP Accumulation)

The functional antagonist activity of this compound was assessed by its ability to inhibit CRF-stimulated cAMP production in a cell-based assay.

Detailed Methodology: [1]

-

Cell Culture: Human Y79 retinoblastoma cells, which endogenously express the CRF1 receptor, were used for the assay.

-

Assay Medium: Cells were incubated in a suitable assay medium containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

Antagonist Pre-incubation: The cells were pre-incubated with various concentrations of this compound or vehicle for a defined period.

-

CRF Stimulation: Following pre-incubation, the cells were stimulated with a fixed concentration of CRF to induce cAMP production.

-

Cell Lysis: After the stimulation period, the cells were lysed to release the intracellular cAMP.

-

cAMP Quantification: The concentration of cAMP in the cell lysates was quantified using a commercially available assay kit, such as a competitive immunoassay with colorimetric or fluorescent detection.

-

Data Analysis: The concentration of this compound that produced 50% inhibition of the CRF-stimulated cAMP response (IC₅₀) was determined by fitting the data to a sigmoidal dose-response curve.

Conclusion

Preclinical in vitro studies have demonstrated that this compound is a high-affinity antagonist of the human CRF1 receptor. It effectively blocks the CRF-induced intracellular signaling cascade, as evidenced by the potent inhibition of cAMP accumulation. These findings provide a strong rationale for its clinical development in disorders driven by CRF1 receptor hyperactivation, such as Congenital Adrenal Hyperplasia. The detailed methodologies presented herein serve as a guide for researchers in the field of GPCR pharmacology and drug development.

References

In silico modeling of (R)-Crinecerfont and CRF1 interaction

An In-Depth Technical Guide to the In Silico Modeling of (R)-Crinecerfont and its Interaction with the Corticotropin-Releasing Factor 1 (CRF1) Receptor

Introduction

Congenital Adrenal Hyperplasia (CAH) is a group of autosomal recessive disorders characterized by impaired cortisol synthesis, leading to an overproduction of androgens driven by excess adrenocorticotropic hormone (ACTH).[1][2] The primary regulator of ACTH secretion is the corticotropin-releasing factor (CRF), which binds to the CRF1 receptor in the pituitary gland.[3][4] this compound (marketed as CRENESSITY™) is a potent, selective, and orally administered non-steroidal antagonist of the CRF1 receptor.[3] By blocking this receptor, Crinecerfont directly reduces ACTH secretion, thereby decreasing the downstream production of adrenal androgens.[4][5] This novel mechanism offers a targeted approach to managing CAH, potentially reducing the reliance on supraphysiologic doses of glucocorticoids and their associated side effects.[6][7]

Understanding the precise molecular interactions between this compound and the CRF1 receptor is paramount for rational drug design and the development of future therapeutics. The CRF1 receptor is a Class B G protein-coupled receptor (GPCR), a notoriously challenging class of proteins for structural elucidation. In silico modeling, encompassing techniques like homology modeling, molecular docking, and molecular dynamics (MD) simulations, provides a powerful framework to investigate these interactions at an atomic level, offering insights that can guide further drug development efforts.[8][9]

This technical guide outlines a comprehensive in silico workflow to model the interaction between this compound and the CRF1 receptor. It details the methodologies for model generation, ligand docking, and simulation, and presents the types of data that can be derived from such studies.

CRF1 Receptor Signaling and Crinecerfont's Mechanism of Action

The CRF1 receptor is a key component of the hypothalamic-pituitary-adrenal (HPA) axis. Upon binding of its endogenous ligand, CRF, the receptor undergoes a conformational change, activating intracellular signaling cascades. While primarily coupled to the Gs protein, which activates adenylyl cyclase and increases cyclic AMP (cAMP) levels, the CRF1 receptor can also signal through Gq/PLC and Gi-linked pathways.[10][11] Crinecerfont acts as a competitive antagonist, binding to the receptor to prevent CRF-mediated signaling, thus mitigating the downstream cascade that leads to androgen overproduction in CAH patients.[3][12]

References

- 1. academic.oup.com [academic.oup.com]

- 2. OR18-4 Crinecerfont (NBI-74788), a Novel CRF1 Receptor Antagonist, Lowers Adrenal Androgens and Precursors in Adolescents with Classic Congenital Adrenal Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. crenessity.com [crenessity.com]

- 4. Crinecerfont for classic congenital adrenal hyperplasia | MedRAC@UNC [medrac.web.unc.edu]

- 5. drugs.com [drugs.com]

- 6. Crinecerfont, a Corticotropin-Releasing Factor Type 1 Receptor (CRF<sub>1</sub>) Antagonist, Reduced Excess Adrenal Androgens and Glucocorticoid Doses in Children and Adolescents with Classic Congenital Adrenal Hyperplasia: Results from CAHtalyst<sup>TM</sup> Pediatric | ESPE2024 | 62nd Annual ESPE (ESPE 2024) | ESPE Abstracts [abstracts.eurospe.org]

- 7. SAT-442 Crinecerfont Enables Reduction of Glucocorticoid Doses While Maintaining or Improving Androstenedione in Pediatric Patients with Classic Congenital Adrenal Hyperplasia: Subgroup Analyses From the Phase 3 CAHtalyst™ Pediatric Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Frontiers | Understanding Ligand Binding to G-Protein Coupled Receptors Using Multiscale Simulations [frontiersin.org]

- 10. Frontiers | CRF1 Receptor Signaling via the ERK1/2-MAP and Akt Kinase Cascades: Roles of Src, EGF Receptor, and PI3-Kinase Mechanisms [frontiersin.org]

- 11. Corticotropin-releasing hormone receptor 1 - Wikipedia [en.wikipedia.org]

- 12. What is Crinecerfont used for? [synapse.patsnap.com]

Initial Safety and Toxicology Profile of (R)-Crinecerfont: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Crinecerfont, a selective corticotropin-releasing factor type 1 (CRF1) receptor antagonist, represents a novel therapeutic approach for the management of congenital adrenal hyperplasia (CAH). By blocking CRF1 receptors in the pituitary, crinecerfont (B1669616) reduces the secretion of adrenocorticotropic hormone (ACTH), thereby decreasing the adrenal production of androgens.[1][2][3] This technical guide provides a comprehensive overview of the initial safety and toxicology profile of this compound, drawing from available preclinical and clinical data to inform researchers, scientists, and drug development professionals.

Non-Clinical Toxicology

A comprehensive battery of non-clinical toxicology studies has been conducted to characterize the safety profile of this compound. These studies were designed to assess potential effects on genetic material, reproduction and development, and to identify target organs of toxicity following acute and repeated administration.

Genetic Toxicology

This compound was evaluated in a standard battery of in vitro and in vivo genotoxicity assays. The results indicated that crinecerfont is not mutagenic or clastogenic.[4]

Table 1: Summary of Genetic Toxicology Studies for this compound [4]

| Assay | System | Metabolic Activation | Result |

| Bacterial Reverse Mutation Assay (Ames test) | S. typhimurium and E. coli strains | With and Without S9 | Negative |

| In Vitro Mammalian Chromosomal Aberration Test | Human Peripheral Blood Lymphocytes | With and Without S9 | Negative |

| In Vivo Mammalian Micronucleus Test | Rat Bone Marrow | N/A | Negative |

Developmental and Reproductive Toxicology (DART)

DART studies were conducted in rats and rabbits to assess the potential effects of this compound on fertility, embryonic-fetal development, and pre- and postnatal development.

Table 2: Summary of Developmental and Reproductive Toxicology Studies for this compound [4][5]

| Study Type | Species | Dose Levels (mg/kg/day) | Key Findings | NOAEL (mg/kg/day) |

| Embryo-Fetal Development | Rat | 150, 500, 2000 | No crinecerfont-related malformations were observed at exposures up to 4-fold the maximum recommended human dose (MRHD) based on AUC.[4][5] | 2000 |

| Embryo-Fetal Development | Rabbit | 100, 500, 1000 | A low incidence of poly-malformations (craniofacial defects) and slightly lower mean fetal weights were observed at exposures 2-fold higher than the MRHD based on AUC.[4][5] | 500 |

| Pre- and Postnatal Development | Rat | 15, 50, 250 | No changes in pup mortality, growth, sexual maturation, behavior, mating and fertility, or ovarian and uterine parameters were observed. Crinecerfont was excreted in the milk of lactating rats.[4][5] | 250 |

Carcinogenicity

Long-term carcinogenicity studies were conducted in rats and transgenic mice to evaluate the tumorigenic potential of this compound.

Table 3: Summary of Carcinogenicity Studies for this compound [4]

| Species | Duration | Dose Levels (mg/kg/day) | Key Findings |

| Rat | 2 years | 5, 15, 100 | An increased incidence of thyroid follicular cell combined adenomas and carcinomas was observed in female rats at the highest dose, which was approximately 4-fold higher than the human exposure at the MRHD based on AUC.[4] |

| Tg.rasH2 Mouse | 6 months | 15, 50, 500, 1500 | Crinecerfont did not increase the incidence of tumors in male or female transgenic mice at exposures up to approximately 4-fold higher than the human exposure at the MRHD based on AUC.[4] |

Clinical Safety

The clinical safety of this compound has been evaluated in Phase 2 and Phase 3 clinical trials in both adult and pediatric patients with congenital adrenal hyperplasia.[6][7][8]

Common Adverse Reactions

This compound was generally well-tolerated in clinical trials.[6] The most commonly reported adverse reactions are summarized below.

Table 4: Common Adverse Reactions with this compound in Clinical Trials [6][7]

| Adverse Reaction | Population | Frequency |

| Fatigue | Adult | More common than placebo |

| Headache | Adult | More common than placebo |

| Headache | Pediatric | Frequently reported[6] |

| Pyrexia (Fever) | Pediatric | Frequently reported |

| Vomiting | Pediatric | Frequently reported |

Laboratory Findings

In pediatric clinical trials, a higher incidence of decreased neutrophil counts was observed in patients treated with crinecerfont compared to placebo.[4]

Table 5: Incidence of Decreased Neutrophil Counts in Pediatric Patients [4]

| Neutrophil Count | This compound (n=68) | Placebo (n=32) |

| Less than 2 x 10³/mcL | 37% | 16% |

| Less than 1 x 10³/mcL | 4% | 0% |

Experimental Protocols

The non-clinical toxicology studies for this compound were conducted in accordance with internationally recognized guidelines. The following sections provide an overview of the methodologies for key experiments.

Representative Protocol for Genetic Toxicology Assays

The genetic toxicology battery for this compound included an Ames test, an in vitro chromosomal aberration assay, and an in vivo micronucleus test, consistent with regulatory guidelines.

Caption: Workflow for Genetic Toxicology Assessment.

Representative Protocol for Developmental and Reproductive Toxicology (DART) Studies

DART studies for this compound followed established protocols to assess effects on different stages of reproduction and development.

Caption: Overview of DART Study Designs.

Signaling Pathway

This compound exerts its therapeutic effect by antagonizing the CRF1 receptor in the anterior pituitary. This action interrupts the signaling cascade that leads to the production and release of ACTH, and subsequently, adrenal androgens.

Caption: Mechanism of Action of this compound.

Conclusion

The initial safety and toxicology profile of this compound, established through a comprehensive set of non-clinical studies and clinical trials, supports its development for the treatment of congenital adrenal hyperplasia. The preclinical data indicate a lack of genotoxic potential and provide a clear understanding of its reproductive and developmental safety profile. Carcinogenicity studies have identified a potential for thyroid tumors in rats at high doses, a finding often associated with the metabolic profile of the compound in this species. Clinical studies have demonstrated that this compound is generally well-tolerated, with a manageable side effect profile. This technical guide provides a foundational understanding of the safety and toxicology of this compound for professionals in the field of drug development and research.

References

- 1. How Do Corticotropin-Releasing Factor Receptor Antagonists Work? Uses, Side Effects, Drug Names [rxlist.com]

- 2. Crinecerfont, a CRF1 Receptor Antagonist, Lowers Adrenal Androgens in Adolescents With Congenital Adrenal Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are CRF receptor antagonists and how do they work? [synapse.patsnap.com]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. hcplive.com [hcplive.com]

- 7. The FDA Approval Journey of Crinecerfont for CAH [webmd.com]

- 8. pharmacytimes.com [pharmacytimes.com]

Beyond Congenital Adrenal Hyperplasia: A Technical Exploration of (R)-Crinecerfont's Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Crinecerfont, a potent and selective corticotropin-releasing factor type 1 (CRF1) receptor antagonist, has recently gained regulatory approval for the treatment of congenital adrenal hyperplasia (CAH). Marketed as Crenessity™, its mechanism of action involves the targeted inhibition of the CRF1 receptor in the pituitary, leading to a reduction in adrenocorticotropic hormone (ACTH) secretion and, consequently, decreased adrenal androgen production.[1][2] This novel, non-steroidal approach has demonstrated significant clinical efficacy in managing hyperandrogenemia in CAH patients, allowing for a reduction in glucocorticoid dosage.[2][3] However, the therapeutic utility of targeting the CRF1 receptor, a key mediator of the body's stress response, extends far beyond this rare endocrine disorder. Preclinical evidence suggests that this compound and other CRF1 receptor antagonists hold significant promise for the treatment of various stress-related conditions, including anxiety and depressive disorders. This whitepaper provides a comprehensive technical overview of this compound, summarizing its pharmacological profile, detailing key experimental protocols for its evaluation, and exploring its potential therapeutic applications beyond CAH.

Introduction: The CRF1 Receptor as a Therapeutic Target

Corticotropin-releasing factor (CRF) is a neuropeptide that plays a central role in orchestrating the neuroendocrine, autonomic, and behavioral responses to stress. It exerts its effects through two G-protein coupled receptors, CRF1 and CRF2. The CRF1 receptor is predominantly expressed in the anterior pituitary and various brain regions associated with stress and emotional regulation, such as the amygdala and prefrontal cortex. Upon activation by CRF, the CRF1 receptor initiates a cascade of downstream signaling events, primarily through the Gs/adenylyl cyclase/PKA pathway, leading to increased intracellular cyclic AMP (cAMP) levels.[4][5] Dysregulation of the CRF/CRF1 receptor system has been implicated in the pathophysiology of numerous stress-related disorders, making it a compelling target for therapeutic intervention.

This compound (also known as NBI-74788 and SSR-125543) is a highly selective, orally active, non-peptide antagonist of the CRF1 receptor. Its development and subsequent approval for CAH have validated the therapeutic potential of CRF1 receptor antagonism. This document aims to provide a detailed technical resource for researchers and drug developers interested in exploring the broader therapeutic applications of this compound.

Pharmacological Profile of this compound

A thorough understanding of the pharmacological properties of this compound is essential for designing and interpreting preclinical and clinical studies. The following table summarizes key quantitative data from in vitro and in vivo studies.

| Parameter | Value | Assay System | Reference |

| Binding Affinity (pKi) | 8.7 | CRF1 Receptor | [6] |

| Functional Potency (IC50) | Not explicitly stated in the provided search results. | CRF1 Receptor Functional Assays | N/A |

| Mechanism of Action | Selective CRF1 Receptor Antagonist | In vitro and in vivo studies | [1][2] |

| Metabolism | Primarily by CYP3A4 | In vitro studies | [7] |

Signaling Pathways Modulated by this compound

This compound exerts its therapeutic effects by blocking the downstream signaling cascades initiated by the activation of the CRF1 receptor. The primary pathway involves the Gs-protein coupled activation of adenylyl cyclase, leading to an increase in intracellular cAMP and subsequent activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates various downstream targets, ultimately leading to the physiological responses associated with stress. By antagonizing the CRF1 receptor, this compound effectively dampens this signaling cascade.

References

- 1. Crinecerfont, a CRF1 Receptor Antagonist, Lowers Adrenal Androgens in Adolescents With Congenital Adrenal Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Crinecerfont for classic congenital adrenal hyperplasia | MedRAC@UNC [medrac.web.unc.edu]

- 3. Crinecerfont: CRF1R Antagonist Approved for Treatment of Congenital Adrenal Hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Hi-Affi™ In Vitro Cell based CRF Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]

- 6. CRF-R1 Antagonist Treatment Exacerbates Circadian Corticosterone Secretion under Chronic Stress, but Preserves HPA Feedback Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. myassays.blob.core.windows.net [myassays.blob.core.windows.net]

Methodological & Application

In Vitro Testing Protocol for (R)-Crinecerfont: A Selective CRF1 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Crinecerfont (also known as NBI-74788) is a potent and selective, orally active non-peptide antagonist of the corticotropin-releasing factor type 1 (CRF1) receptor.[1][2] It is developed for the treatment of classic congenital adrenal hyperplasia (CAH).[3] The mechanism of action of this compound involves blocking the binding of corticotropin-releasing factor (CRF) to its type 1 receptor in the pituitary gland. This antagonism leads to a reduction in the secretion of adrenocorticotropic hormone (ACTH), which in turn decreases the production of adrenal androgens.[4] This targeted approach aims to manage the hyperandrogenism associated with CAH while potentially allowing for a reduction in the required glucocorticoid dosage.[3]

These application notes provide a comprehensive overview of the essential in vitro assays for the characterization of this compound, including protocols for determining its binding affinity and functional potency at the CRF1 receptor.

Data Presentation

While specific in vitro quantitative data for this compound is not publicly available in the reviewed literature and regulatory documents, the following tables illustrate the standard format for presenting such data for a CRF1 receptor antagonist.

Table 1: Radioligand Binding Affinity of this compound at the Human CRF1 Receptor

| Compound | Radioligand | Cell Line/Tissue | Kᵢ (nM) |

| This compound | [¹²⁵I]-Sauvagine | HEK293 cells expressing human CRF1 receptor | Data not available |

| Reference Antagonist | [¹²⁵I]-Sauvagine | HEK293 cells expressing human CRF1 receptor | Example Value |

Table 2: Functional Antagonist Potency of this compound in a cAMP Assay

| Compound | Agonist | Cell Line | IC₅₀ (nM) |

| This compound | CRF | CHO cells expressing human CRF1 receptor | Data not available |

| Reference Antagonist | CRF | CHO cells expressing human CRF1 receptor | Example Value |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the CRF1 receptor signaling pathway and the general workflow for the in vitro characterization of this compound.

Caption: CRF1 Receptor Signaling Pathway and Mechanism of this compound Action.

Caption: General Experimental Workflow for In Vitro Characterization.

Experimental Protocols

The following are detailed, generalized protocols for the key in vitro experiments used to characterize this compound. These protocols are based on standard methodologies for CRF1 receptor antagonists.

Radioligand Binding Assay for CRF1 Receptor

Objective: To determine the binding affinity (Kᵢ) of this compound for the human CRF1 receptor through competitive displacement of a radiolabeled ligand.

Materials:

-

Cell Membranes: Membranes prepared from a stable cell line overexpressing the human CRF1 receptor (e.g., HEK293 or CHO cells).

-

Radioligand: [¹²⁵I]-Sauvagine or another suitable CRF1 receptor radioligand.

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled CRF1 receptor antagonist (e.g., Antalarmin) or CRF.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 2 mM EGTA, 0.1% BSA, pH 7.4.

-

Filtration Apparatus: Cell harvester with glass fiber filters (e.g., GF/B or GF/C).

-

Scintillation Counter: For quantifying radioactivity.

Protocol:

-

Membrane Preparation: Homogenize cells expressing the CRF1 receptor in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in assay buffer and determine the protein concentration.

-

Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand (typically at or below its Kₑ), and a range of concentrations of this compound.

-

Incubation: Incubate the assay plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Use non-linear regression analysis to fit the data to a one-site competition model and determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Functional cAMP Accumulation Assay

Objective: To determine the functional potency (IC₅₀) of this compound to inhibit CRF-stimulated cyclic AMP (cAMP) production in cells expressing the human CRF1 receptor.

Materials:

-

Cell Line: A stable cell line expressing the human CRF1 receptor that couples to adenylyl cyclase (e.g., CHO or HEK293 cells).

-

Agonist: Corticotropin-releasing factor (CRF).

-

Test Compound: this compound.

-

cAMP Assay Kit: A commercially available kit for the detection of cAMP (e.g., HTRF, AlphaScreen, or ELISA-based).

-

Cell Culture Medium and Reagents.

-

Phosphodiesterase (PDE) Inhibitor: e.g., IBMX, to prevent the degradation of cAMP.

-

Plate Reader: Compatible with the chosen cAMP assay kit.

Protocol:

-

Cell Culture: Culture the CRF1-expressing cells to an appropriate confluency in 96- or 384-well plates.

-

Pre-incubation with Antagonist: Remove the culture medium and pre-incubate the cells with varying concentrations of this compound in a suitable assay buffer containing a PDE inhibitor for a defined period (e.g., 15-30 minutes) at 37°C.

-

Agonist Stimulation: Add a fixed concentration of CRF (typically the EC₈₀ concentration to elicit a robust signal) to the wells and incubate for a further period (e.g., 15-30 minutes) at 37°C.

-

Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.

-

Data Analysis: Plot the cAMP levels against the logarithm of the this compound concentration. Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value, which represents the concentration of this compound that inhibits 50% of the CRF-stimulated cAMP production.

Conclusion

The in vitro characterization of this compound relies on standard pharmacological assays to confirm its mechanism of action as a CRF1 receptor antagonist. The radioligand binding assay provides a measure of its affinity for the receptor, while the functional cAMP assay quantifies its potency in blocking the downstream signaling cascade. These assays are crucial for the preclinical evaluation of this compound and for ensuring its desired pharmacological profile. While specific quantitative data for this compound from these assays are not publicly available, the provided protocols offer a robust framework for its in vitro assessment.

References

- 1. Neurocrine Biosciences Reports Positive Interim Results from Phase II Study of NBI-74788 in Adults with Classic Congenital Adrenal Hyperplasia [prnewswire.com]

- 2. Neurocrine Biosciences Reports Positive Phase II Data for Crinecerfont in Adults with Congenital Adrenal Hyperplasia at ENDO Online 2020 | Neurocrine Biosciences [neurocrine.gcs-web.com]

- 3. Crinecerfont for classic congenital adrenal hyperplasia | MedRAC@UNC [medrac.web.unc.edu]

- 4. Neurocrine Biosciences Publishes Phase 3 Study Results of Crinecerfont for CAH in NEJM [synapse.patsnap.com]

Application Notes and Protocols for (R)-Crinecerfont Stock Solution Preparation in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Crinecerfont is a potent and selective, orally active, non-peptide corticotropin-releasing factor type 1 (CRF1) receptor antagonist.[1][2] It is under investigation for its therapeutic potential in conditions characterized by the overproduction of adrenal androgens, such as classic congenital adrenal hyperplasia (CAH).[1][3] In CAH, a deficiency in the 21-hydroxylase enzyme leads to elevated levels of adrenocorticotropic hormone (ACTH) and consequently, an overproduction of adrenal androgens.[4] this compound acts by blocking CRF1 receptors in the pituitary gland, which reduces the secretion of ACTH and subsequently lowers the levels of adrenal androgens.[3][5][6] Accurate and consistent preparation of this compound stock solutions is crucial for obtaining reliable and reproducible results in in vitro cell culture experiments designed to study its mechanism of action and therapeutic effects.

Data Presentation

The following table summarizes the key quantitative data for this compound, essential for the accurate preparation of stock solutions.

| Parameter | Value | Source |

| Molecular Weight | 483.04 g/mol | [1][7][8] |

| Solubility in DMSO | ≥ 100 mg/mL (192.49 mM) | [9][10] |

| Recommended Storage (Powder) | -20°C for up to 3 years | [11][12] |

| Recommended Storage (Stock Solution in DMSO) | -80°C for up to 1 year, or -20°C for up to 1 month | [11][13] |

Experimental Protocols

Materials

-

This compound powder

-

Anhydrous, sterile Dimethyl Sulfoxide (DMSO), cell culture grade

-

Sterile, amber or opaque microcentrifuge tubes

-

Calibrated analytical balance

-

Vortex mixer

-

Calibrated micropipettes and sterile pipette tips

-